molecular formula C15H19N5O B6111331 3-methyl-5-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole

3-methyl-5-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole

Cat. No. B6111331
M. Wt: 285.34 g/mol
InChI Key: DHDHVCJZVNWBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-methyl-5-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole varies depending on its application. In medicine, it has been shown to inhibit the growth of fungi and bacteria by disrupting their cell walls and membranes. In cancer treatment, it has been studied for its ability to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, it has been shown to inhibit the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-5-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole vary depending on its application. In medicine, it has been shown to have low toxicity and minimal side effects in animal models. In agriculture, it has been shown to have low environmental impact and minimal toxicity to non-target organisms. In materials science, it has been studied for its electronic and optical properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-5-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole in lab experiments include its high purity and stability, as well as its potential for multiple applications. However, the limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

For the study of 3-methyl-5-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole include further investigation of its mechanisms of action in different applications, optimization of its synthesis method to reduce cost and increase yield, and exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, more studies are needed to evaluate its safety and environmental impact in different contexts.

Synthesis Methods

The synthesis of 3-methyl-5-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole involves the reaction of 1-adamantylamine with ethyl chloroformate to form the intermediate compound, which is then reacted with triazole and hydrazine hydrate to produce the final product. This synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

3-methyl-5-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an antifungal and antibacterial agent, as well as a potential treatment for cancer and neurodegenerative diseases. In agriculture, it has been studied for its antifungal properties in crop protection. In materials science, it has been investigated for its potential use in organic electronics and as a building block for supramolecular structures.

properties

IUPAC Name

3-methyl-5-[3-(1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-10-18-13(21-19-10)14-3-11-2-12(4-14)6-15(5-11,7-14)20-9-16-8-17-20/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDHVCJZVNWBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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